molecular formula C17H22N4O3 B6534715 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1049258-66-3

1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea

Cat. No.: B6534715
CAS No.: 1049258-66-3
M. Wt: 330.4 g/mol
InChI Key: JFKWHSUVDBKGTQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a heterocyclic urea derivative featuring a pyridazinone core substituted with a furan-2-yl group at position 3 and a cyclohexylurea moiety linked via an ethyl chain. The pyridazinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

1-cyclohexyl-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-16-9-8-14(15-7-4-12-24-15)20-21(16)11-10-18-17(23)19-13-5-2-1-3-6-13/h4,7-9,12-13H,1-3,5-6,10-11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWHSUVDBKGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea typically involves a multi-step synthesis:

  • Formation of the furan-2-yl pyridazinone intermediate via a condensation reaction.

  • Alkylation of the intermediate with an appropriate ethylating agent.

  • Introduction of the cyclohexyl group through nucleophilic substitution, resulting in the formation of the urea moiety.

Industrial Production Methods: The industrial synthesis of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. Typical industrial production might involve:

  • Reaction optimization to ensure maximum yield.

  • Use of continuous flow reactors to maintain consistent reaction conditions.

  • Purification using crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions:

  • Oxidation: : The furan ring can undergo oxidative cleavage.

  • Reduction: : The pyridazinone moiety can be reduced to its corresponding hydrazine derivative.

  • Substitution: : The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution are commonly used.

Major Products:

  • Oxidative reactions may yield furan ring-opened products.

  • Reduction can lead to hydrazine derivatives.

  • Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Preliminary studies suggest it may have pharmaceutical applications, such as anti-inflammatory or anti-cancer properties, though these are areas of ongoing research.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: : The compound's structure allows it to interact with biological receptors, potentially modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the pyridazinone ring, urea/amide linkages, and peripheral functional groups. These variations influence physicochemical properties, binding affinities, and biological activities. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Analogous Pyridazinone Derivatives

Compound Name / ID Substituent on Pyridazinone Molecular Formula Molecular Weight CAS Number Key Properties / Activities
1-Cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea (Target) Furan-2-yl C₁₇H₂₁N₄O₃ 329.38* Not explicitly provided Inferred enhanced lipophilicity due to cyclohexyl group
1-Cyclohexyl-3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea 3,4-Dimethoxyphenyl C₂₁H₂₈N₄O₄ 400.47 1021224-82-7 Higher molecular weight; methoxy groups may improve solubility
1-Cyclohexyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea Thiophen-2-yl C₁₇H₂₁N₄O₂S 345.44 Not provided Sulfur atom increases polarizability; potential for stronger hydrophobic interactions
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Fluorophenyl C₁₂H₁₀FN₂O₃ 248.22 853318-09-9 Fluorine enhances electronegativity; likely improved metabolic stability
2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid Naphthalen-2-yl C₁₅H₁₂N₂O₃ 268.27 1225134-66-6 Bulky aromatic substituent may hinder membrane permeability
N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxopyridin-3-yl)formamido]acetamide Furan-2-yl + pyridinone C₁₈H₁₈N₅O₄ 376.37 Not provided High binding affinity (−8.1 kcal/mol) to monoclonal antibody CDR3 regions

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Furan-2-yl vs. Aromatic vs. Aliphatic Groups: Bulky substituents like naphthalen-2-yl (MW 268.27) reduce solubility compared to smaller groups like 4-fluorophenyl (MW 248.22) .

Biological Activity: Compound 14 from (a thiadiazol-2-yl acetamide derivative) demonstrated broad-spectrum antimicrobial activity, suggesting pyridazinone derivatives with heteroaromatic substituents may exhibit similar efficacy .

Physicochemical Properties :

  • Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) enhance water solubility but may increase metabolic susceptibility.
  • Cyclohexylurea moieties (as in the target compound) likely improve membrane permeability due to lipophilic character .

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